N-(2-Phenylacetyl)alanine

Overview

Description

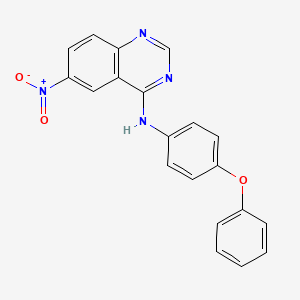

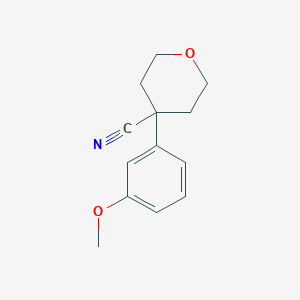

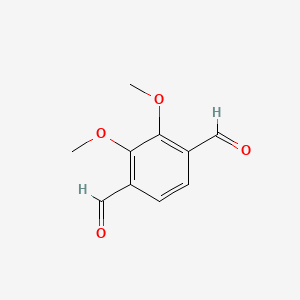

N-(2-Phenylacetyl)alanine is a laboratory chemical with the CAS number 17966-65-3 . It has a molecular formula of C11H13NO3 .

Molecular Structure Analysis

The molecular weight of this compound is 207.23 g/mol . The IUPAC Standard InChIKey is CBQJSKKFNMDLON-JTQLQIEISA-N .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Preparation of D-Alanine

N-(2-Phenylacetyl)alanine plays a role in the synthesis of D-alanine. By reacting DL-alanine with phenylacetyl chloride, N-Phenylacetyl-DL-alanine is formed. This compound, after enzymatic hydrolysis, leads to the production of D-alanine, which is of interest due to its optical purity and yield (Jiao Qing-cai, 2008).

Biocatalytic Resolution of Amino Acids

The compound has been used in the biocatalytic resolution of β-fluoroalkyl-β-alanines. This process involves synthesizing and resolving enantiopure β-amino acids with the aid of enzymes like penicillin acylase, demonstrating the compound’s utility in creating specific enantiomers of amino acids (V. Soloshonok, 1994).

Specificity of Amino Acid Acylases

This compound is relevant in studies exploring the specificity of amino acid acylases. These enzymes asymmetrically hydrolyze N-acylated racemic amino acids, and the study of their interaction with compounds like this compound helps in understanding enzyme behavior and potential applications (S. M. Birnbaum et al., 1952).

Waste Nitrogen Excretion and Metabolic Studies

In a study on metabolic changes and pharmacokinetics in a specific urea cycle disorder, this compound related compounds were used to examine waste nitrogen excretion as amino acid acylation products (O. Simell et al., 1986).

Hydrolysis of N-acyl Derivatives

Research on the hydrolysis of N-acyl derivatives of amino acids like alanine and phenylalanine involves this compound. This research contributes to the understanding of the relationship between substrate structure and enzyme susceptibility (W. Fones & M. Lee, 1953).

Safety and Hazards

N-(2-Phenylacetyl)alanine is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name |

2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWFFCURSPACFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)